21-Deacetoxy 11-Oxodeflazacort
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBWVPEBHVSO-LFXAUQRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747413 | |
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-83-7 | |
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Biotransformational Pathways
Chemical Synthesis Approaches for 21-Deacetoxy 11-Oxodeflazacort
The synthesis of complex steroid molecules like this compound is a multi-step process that relies on carefully selected precursors and precisely controlled reaction conditions.
The foundation of steroid synthesis lies in the use of precursor compounds, which can be derived from natural sources or constructed through synthetic routes. smolecule.com The total synthesis of steroid nuclei has been a subject of extensive research for decades, with numerous methods developed to access these medically important molecules. researchgate.net The introduction of heterocyclic rings, such as the oxazoline (B21484) group found in this compound, can significantly alter the physiological activity of the parent steroid. researchgate.net
The synthesis of oxazoline-containing steroids often begins with readily available steroid backbones. For instance, prednisolone (B192156) and 9α-fluoroprednisolone have been used as starting materials for the synthesis of certain isoxazoline (B3343090) derivatives. arabjchem.org More broadly, the synthesis of various steroids has been achieved through strategies like metallacycle-mediated annulative cross-couplings and enantioselective palladium-catalyzed dearomatizative cyclization. nih.gov
A derivative of this compound, specifically this compound-3,20-hydrazinecarboxamide, highlights the potential for further functionalization of the core molecule. chembuyersguide.comsynpharmatech.combiomall.in
Table 1: Examples of Precursor Types in Steroid Synthesis
| Precursor Type | Examples | Citation |
| Natural Steroids | Prednisolone, 9α-fluoroprednisolone | arabjchem.org |
| Synthetic Intermediates | Enynes, Chiral Phenanthrenone Tricyclic Cores | nih.gov |
| Functionalized Steroids | Steroid acids, Bile acids | researchgate.net |
The formation of the oxazoline ring is a key step in the synthesis of this class of steroids. Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen. arabjchem.org The synthesis of steroidal oxazolines can be achieved through various methods, often involving the cyclization of a suitable precursor. researchgate.net
One common method for synthesizing oxazolines involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC). arabjchem.org The reaction mechanism proceeds through the formation of an oxazoline carbanion intermediate. arabjchem.org Various catalysts, including Lewis acids (like zinc chloride), bases, and metals, can be employed to facilitate oxazoline formation. researchgate.net The choice of solvent and temperature is critical, as oxazolines can be sensitive to oxidation. arabjchem.org
Another approach involves the intramolecular cyclization of N-(2-hydroxy-1-phenylethyl)-fluoroalkyl amide intermediates, which can be converted to the final oxazoline products. researchgate.net The reaction of carboxylic acids with reagents like cyanuric chloride or transition metal catalysts also provides a route to oxazolines. researchgate.net Microwave and ultrasonic irradiation have been explored as alternative energy sources to drive these reactions. researchgate.net
The synthesis of steroidal oxazolines specifically has been reported through the condensation of a carboxylic group with an amino alcohol, followed by cyclization. researchgate.net For example, the reaction of bile acids with 2-amino-2-methyl-1-propanol (B13486) using EEDQ as a coupling agent, followed by treatment with thionyl chloride, yields bile oxazoline derivatives. researchgate.net
Table 2: Key Reaction Types in Oxazoline Synthesis
| Reaction Type | Reagents/Catalysts | Citation |
| Aldehyde + TosMIC | Imidazole | arabjchem.org |
| Tandem One-Pot Reaction | PPh3/CBr4, Et3N | researchgate.net |
| Carboxylic Acid Cyclization | Cyanuric chloride, Transition metals | researchgate.net |
| Condensation and Cyclization | EEDQ, Thionyl chloride | researchgate.net |
Optimizing the synthesis of this compound at the research scale involves maximizing the yield and purity of the final product. This requires careful control over reaction parameters such as temperature, solvent, and catalyst choice. arabjchem.org For instance, in the synthesis of oxazolines from TosMIC and aldehydes, using water as a solvent can protect the product from oxidation. arabjchem.org
Purity assessment is a critical final step. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for determining the purity of the synthesized compound and for identifying any impurities. nih.gov The molecular weight of this compound is 383.4807 g/mol , and its molecular formula is C23H29NO4. These properties are confirmed through analytical methods. Reference standards are crucial for accurate quantification and identification.
Reaction Mechanisms and Conditions for Oxazoline Steroid Formation
Biotransformation and Metabolic Pathways in Research Models
The biological fate of a compound is as important as its synthesis. Understanding how this compound is formed and metabolized in biological systems provides insight into its activity.
This compound is a known derivative of Deflazacort (B1670188). medchemexpress.com Deflazacort is a glucocorticoid that, when administered orally, is rapidly converted by plasma esterases into its active metabolite, 21-Desacetyldeflazacort (D 21-OH). nih.gov This active metabolite has a plasma elimination half-life of 1.1 to 1.9 hours. nih.gov
The metabolism of D 21-OH is extensive, with only 18% of the urinary excretion being the parent metabolite. nih.gov A significant portion is further metabolized, with the 6-beta-OH metabolite of D 21-OH accounting for one-third of the urinary elimination. nih.gov While the direct enzymatic pathway to this compound from Deflazacort is not explicitly detailed in the provided search results, it is logical to infer that it is a product of the metabolic cascade of Deflazacort.
In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com This provides key pharmacokinetic parameters like the compound's half-life (t1/2) and intrinsic clearance (CLint). nuvisan.comfrontagelab.com
Identification of Specific Enzymes and Co-factors in Biotransformation
The biotransformation of deflazacort into its various metabolites, including the formation of this compound, is a multi-step process mediated by specific enzymes and their associated co-factors. Research has identified the key enzymatic players involved in the deacetylation and oxidation reactions that characterize this pathway.
The initial and critical step in the metabolism of deflazacort is its rapid conversion into the pharmacologically active metabolite, 21-desacetyl deflazacort (also known as D 21-OH). nih.gov This reaction involves the hydrolysis of the acetyl group at the C-21 position. This biotransformation is catalyzed by plasma esterases , which are ubiquitously present in the bloodstream. nih.govdrugbank.comwikipedia.orgcentaurpharma.com
Following deacetylation, the subsequent oxidation of the 11β-hydroxyl group to an 11-oxo group is necessary to form this compound. This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . oup.comresearchgate.netnih.govoup.com This enzyme is an NAD+ dependent, unidirectional enzyme that converts active glucocorticoids with an 11β-hydroxyl group into their inactive 11-keto counterparts. mdpi.com The primary function of 11β-HSD2 in tissues like the kidney and colon is to protect mineralocorticoid receptors from being activated by cortisol. oup.comoup.com
Conversely, the reverse reaction, the reduction of the 11-oxo group back to an 11β-hydroxyl group, is predominantly catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . oup.commdpi.com This enzyme is bidirectional but primarily functions as a reductase in vivo, using NADPH as a co-factor to activate glucocorticoids locally in tissues such as the liver, adipose tissue, and muscle. mdpi.comnih.gov
It is important to note that the chemical structure of deflazacort influences its metabolism. Studies have shown that the presence of the methyloxazoline ring at the 16 and 17 positions of deacetyl-deflazacort diminishes the efficiency of its oxidation by 11β-HSD2. oup.comresearchgate.netnih.gov This suggests that while the pathway to form this compound exists, it may be less prominent compared to other metabolic routes.
In addition to these primary enzymes, the active metabolite, 21-desacetyl deflazacort, is also a substrate for further metabolism by cytochrome P450 enzymes, specifically CYP3A4 . nih.govdrugbank.comimpactfactor.org This leads to the formation of other inactive metabolites, such as deflazacort 6-beta-OH. nih.govdrugbank.com
Research Findings on Enzymatic Biotransformation
Detailed investigations into the enzymatic pathways have provided the following insights:
Plasma Esterases: The conversion of the prodrug deflazacort to its active metabolite, 21-desacetyl deflazacort, is immediate and extensive following oral administration, highlighting the high efficiency of plasma esterases. nih.govnih.govcentaurpharma.com
11β-HSD2 Activity: In vitro studies using human kidney cortex microsomes and Chinese hamster ovarian cells transfected with the 11β-HSD2 expression vector confirmed that the enzyme is responsible for the oxidation of the 11β-hydroxyl group. oup.comnih.gov However, the unique methyloxazoline structure of deacetyl-deflazacort was found to reduce the rate of this oxidation compared to other corticosteroids like prednisolone. oup.comresearchgate.net
11β-HSD1 Activity: The reductase activity of 11β-HSD1, primarily found in the liver, is responsible for the reactivation of 11-oxo-steroids. oup.com Its activity is also influenced by the steroid's structure.
CYP3A4 Metabolism: The active metabolite, 21-desacetyl deflazacort, is further metabolized by CYP3A4, indicating a complex network of metabolic pathways beyond the initial activation and subsequent 11-oxidation. nih.govdrugbank.com
The table below summarizes the key enzymes and co-factors involved in the specified biotransformation pathways of deflazacort.
Table 1. Enzymes and Co-factors in the Biotransformation of Deflazacort
| Enzyme | Function | Co-factor | Resulting Transformation |
|---|---|---|---|
| Plasma Esterases | Deacetylation of Deflazacort at C-21 | Not Applicable | Formation of 21-desacetyl deflazacort |
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Oxidation of the 11β-hydroxyl group | NAD+ | Conversion to 11-oxo metabolite |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Reduction of the 11-oxo group | NADPH | Conversion back to 11β-hydroxyl metabolite |
| Cytochrome P450 3A4 (CYP3A4) | Further metabolism of 21-desacetyl deflazacort | Not Applicable | Formation of other inactive metabolites (e.g., 6β-hydroxylation) |
Molecular and Cellular Research on 21 Deacetoxy 11 Oxodeflazacort
Glucocorticoid Receptor Binding Studies (In Vitro)
The interaction between a steroid and the glucocorticoid receptor (GR) is the initiating step for its biological activity. The affinity and stability of this binding are critical determinants of a compound's potency.
Receptor Affinity and Specificity Profiling
Specific quantitative binding affinity data for 21-Deacetoxy 11-Oxodeflazacort are not extensively documented in publicly available research. However, its affinity can be inferred from its structural characteristics. The presence of an 11-oxo group instead of the 11-beta-hydroxyl group, which is crucial for high-affinity binding to the glucocorticoid receptor, suggests that this compound has a very low binding affinity for the GR. In general, 11-oxo steroids are considered inactive precursors that require metabolic conversion to their 11-beta-hydroxy counterparts to exert significant glucocorticoid effects.
Furthermore, being a derivative of Deflazacort (B1670188), it is part of a family of compounds where metabolic activation is a key feature. medchemexpress.com The parent drug, Deflazacort, is itself a prodrug. wikipedia.org
Comparative Analysis with Active Glucocorticoid Metabolites like 21-Desacetyldeflazacort
The most relevant comparison for understanding the activity of this compound is with 21-Desacetyldeflazacort (also known as 21-desDFZ). Following administration, Deflazacort is rapidly converted by plasma esterases into 21-Desacetyldeflazacort, which is the principal active metabolite. wikipedia.orgfda.govresearchgate.net This active metabolite possesses a high binding affinity for the glucocorticoid receptor, with a reported Ki of 10 nM. fda.gov
In stark contrast, this compound is considered an inactive precursor, primarily due to its 11-oxo structure. medchemexpress.com This structural difference is the key determinant of its low receptor affinity compared to the high affinity of 21-Desacetyldeflazacort. The removal of the acetyl group at the 21-position to form 21-Desacetyldeflazacort, along with the presence of an 11-hydroxyl group, allows for potent binding to the GR. researchgate.net
| Compound | Key Structural Features | Glucocorticoid Receptor Binding Affinity | Role |
| This compound | 11-Oxo group, No 21-acetoxy group | Expected to be very low | Inactive precursor/metabolite |
| 21-Desacetyldeflazacort (21-desDFZ) | 11-Beta-Hydroxyl group, No 21-acetoxy group | High (Ki = 10 nM) fda.gov | Active metabolite researchgate.net |
| Deflazacort | 11-Beta-Hydroxyl group, 21-Acetoxy group | Low (prodrug) | Prodrug to 21-Desacetyldeflazacort wikipedia.org |
Ligand-Receptor Complex Dynamics and Stability Investigations
The stability of the ligand-receptor complex is a critical factor for initiating the downstream signaling that leads to a glucocorticoid response. Potent glucocorticoid agonists form a stable complex with the GR, which allows for nuclear translocation and modulation of gene expression. researchgate.net
Given the expected low binding affinity of this compound, it is highly probable that it does not form a stable complex with the glucocorticoid receptor. Any interaction would likely be transient and insufficient to induce the necessary conformational changes in the receptor required for its activation. In contrast, the active metabolite 21-Desacetyldeflazacort is known to form a more stable steroid-receptor complex, which is a characteristic of its activity. researchgate.net
Modulation of Cellular Pathways and Gene Expression (Preclinical In Vitro Models)
The primary mechanism of glucocorticoid action involves the modulation of gene transcription, which in turn affects various cellular pathways.
Influence on Glucocorticoid-Responsive Gene Transcription
Direct modulation of glucocorticoid-responsive gene transcription by this compound is considered to be negligible. The activation of the glucocorticoid receptor is a prerequisite for it to function as a ligand-dependent transcription factor that can bind to glucocorticoid response elements (GREs) on DNA. wikipathways.org
Since this compound has a very low affinity for the GR, it is unable to effectively initiate this process. Therefore, in preclinical in vitro models, this compound is not expected to directly upregulate or downregulate the expression of genes that are under the control of GREs. Any observed effects on gene expression in a system where metabolism can occur would be attributable to its conversion to an active form.
Effects on Intracellular Signaling Cascades Relevant to Steroid Action
The binding of a glucocorticoid to the GR triggers a cascade of intracellular events, including the dissociation from heat shock proteins, dimerization, and nuclear translocation of the receptor. frontiersin.org These events are essential for the receptor to interact with the transcriptional machinery of the cell.
Due to its inability to bind with high affinity and form a stable complex with the glucocorticoid receptor, this compound is not expected to have a direct effect on these intracellular signaling cascades. It would not be an effective trigger for the release of the GR from its chaperone protein complex, nor would it promote the subsequent steps required for steroid-mediated signaling. The biological impact of this compound is therefore dependent on its metabolic conversion to a glucocorticoid receptor agonist.
Impact on Cellular Homeostasis and Phenotypes in Model Systems
This compound is identified as a derivative of Deflazacort. medchemexpress.com It is considered an inactive precursor that undergoes metabolic conversion to its active form. medchemexpress.com As a glucocorticoid, its lineage suggests a role in modulating inflammatory and immune responses. medchemexpress.com The primary mechanism of glucocorticoids involves their interaction with the glucocorticoid receptor, which can influence cellular processes. medchemexpress.com
Enzyme Interaction and Inhibition Studies
The metabolism of glucocorticoids is a key area of study, involving various enzymes that can modify their structure and activity.
While specific studies detailing the direct interaction of this compound with a broad range of steroid-modifying enzymes are not extensively documented in publicly available literature, its structural relationship to Deflazacort provides a basis for anticipated metabolic pathways. Deflazacort itself is rapidly metabolized, indicating significant interaction with enzymes. medchemexpress.com The conversion from the inactive precursor to the active metabolite, 21-Desacetyldeflazacort, is a critical step. medchemexpress.com This conversion implies the involvement of esterases that would cleave the acetyl group. Furthermore, the "11-Oxo" designation in the compound's name suggests that it could be a substrate for 11β-hydroxysteroid dehydrogenases (11β-HSD), a class of oxidoreductases that interconvert active and inactive glucocorticoids at the tissue level.
Currently, detailed public data on the specific inhibitory or activating potential of this compound against a panel of enzymes is limited. However, based on the metabolism of related compounds, it is plausible that it could compete with other endogenous or exogenous steroids for the active sites of metabolic enzymes. The focus of research has largely been on the pharmacokinetic and pharmacodynamic properties of the parent compound, Deflazacort, and its primary active metabolite. medchemexpress.com
Table 1: Summary of Potential Enzyme Interactions
| Enzyme Class | Potential Interaction with this compound |
|---|---|
| Esterases | Potential substrate for conversion to active metabolites. |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deflazacort |
| 21-Desacetyldeflazacort |
| Methylprednisolone (B1676475) |
Preclinical in Vivo Research and Mechanistic Investigations
Animal Model Studies for Mechanistic Elucidation
Preclinical studies in animal models are fundamental for elucidating the biological actions of glucocorticoid metabolites. These investigations provide insights into how these compounds are processed in the body and their effects at a physiological level.
Deflazacort (B1670188) is a prodrug that undergoes rapid and extensive metabolism in vivo. drugbank.comfda.govnewdrugapprovals.org Following oral administration, it is quickly converted by plasma esterases into its primary active metabolite, 21-desacetyldeflazacort (D 21-OH). drugbank.comnih.govnih.govd-nb.inforsc.org This initial biotransformation is a key step in the activation of the drug.
Subsequent metabolism of 21-desacetyldeflazacort occurs primarily through the action of the cytochrome P450 enzyme CYP3A4, leading to the formation of several other metabolites. drugbank.comfda.govdrugs.com One of the major metabolites identified in both animals and humans is 6β-hydroxy-21-desacetyl deflazacort. nih.govfda.govnih.gov Studies in rats, dogs, and monkeys have been instrumental in mapping these metabolic pathways. nih.govnih.govdrugbank.comnih.gov
While direct studies on the distribution of 21-Deacetoxy 11-Oxodeflazacort are limited, research on the biodistribution of radiolabeled deflazacort in rats has shown that radioactivity does not concentrate in any specific target organs, with the exception of blood cells. nih.gov The primary route of excretion of deflazacort metabolites is through the urine in rats and humans, while in dogs, fecal excretion is predominant. nih.govnih.gov In rabbits, the oral bioavailability of deflazacort's active metabolite is high, and it is widely distributed into extravascular tissues. wiley.com
| Species | Primary Route of Metabolite Excretion | Key Metabolic Steps | Reference |
| Rat | Urinary | Rapid conversion to 21-desacetyldeflazacort, further metabolism by CYP3A4. | nih.govnih.gov |
| Dog | Fecal | Rapid conversion to 21-desacetyldeflazacort, further metabolism by CYP3A4. | nih.govnih.gov |
| Monkey | Not specified | Rapid conversion to 21-desacetyldeflazacort, further metabolism by CYP3A4. | nih.govdrugbank.com |
| Rabbit | Not specified | Rapid conversion to 21-desacetyldeflazacort. | wiley.com |
| Human | Urinary | Rapid conversion to 21-desacetyldeflazacort, further metabolism by CYP3A4 to inactive metabolites. | drugbank.comnih.govfda.gov |
The pharmacodynamic effects of glucocorticoids can be assessed by monitoring various systemic and tissue-specific biomarkers. In preclinical models, the administration of deflazacort and its metabolites has been shown to influence several such markers.
One of the key systemic effects of glucocorticoids is their impact on circulating immune cells. Studies have shown that the active metabolite of deflazacort, 21-desacetyldeflazacort, affects differential white blood cell counts. nih.govresearchgate.net Specifically, it has been observed to inhibit the proliferation of CD4+ lymphocytes while increasing the number of CD8+ cells, which contributes to its immunosuppressive effects. mdpi.com
In the context of bone metabolism, a significant concern with long-term glucocorticoid use, deflazacort has been suggested to have a lesser impact compared to other steroids like prednisolone (B192156). nih.gov Biomarkers of bone formation, such as osteocalcin (B1147995), are often monitored. nih.gov Preclinical studies have indicated that deflazacort leads to a smaller decrease in serum osteocalcin levels compared to prednisolone. nih.gov Furthermore, all three corticosteroids (deflazacort, prednisolone, and vamorolone) have been shown to reduce osteocalcin levels in mdx mice, a model for Duchenne muscular dystrophy. nih.gov
At the tissue level, particularly in muscle, deflazacort has demonstrated beneficial effects in animal models of Duchenne muscular dystrophy. oup.com Treatment with deflazacort in mdx mice has been associated with an increase in muscle strength. neurology.org It is believed to promote myofiber repair and proliferation. fda.gov In terms of gene expression, studies in mdx mice have shown that deflazacort, along with prednisolone and vamorolone (B1682149), induces changes in gene expression in the liver and muscle. nih.govoup.com Interestingly, deflazacort appeared to induce fewer changes in gene expression in the brain compared to prednisolone and vamorolone. nih.govneurology.org
| Biomarker | Animal Model | Observed Effect of Deflazacort/Metabolites | Reference |
| White Blood Cell Counts | Healthy volunteers | Altered differential counts, indicating immunosuppressive action. | nih.govresearchgate.net |
| CD4+/CD8+ Lymphocyte Ratio | Not specified | Potent immunosuppressive activity with a lower ratio. | nih.govmdpi.com |
| Serum Osteocalcin | mdx mice | Significant reduction, indicating an effect on bone formation. | nih.govnih.gov |
| Muscle Strength (Grip Test) | mdx mice | Greater improvement compared to prednisolone and vamorolone. | neurology.org |
| Gene Expression (Brain) | mdx mice | Fewer changes compared to prednisolone and vamorolone. | nih.govneurology.org |
| Gene Expression (Liver, Muscle) | mdx mice | Extensive changes induced. | nih.govneurology.org |
| Fasting Glucose Levels | mdx mice | Increased levels. | nih.gov |
| Endogenous Corticosterone Levels | mdx mice | Reduced levels. | nih.gov |
Comparative studies are essential to delineate the relative potency and specific effects of different glucocorticoids. Deflazacort and its metabolites have been compared to other corticosteroids, such as prednisolone and methylprednisolone (B1676475), in various preclinical settings.
In terms of anti-inflammatory potency, studies in rats have shown that deflazacort can be 10 to 20 times more potent than prednisolone. nih.govwiley.com This enhanced activity might be partly explained by the formation of more stable hormone-receptor complexes. researchgate.net
Pharmacokinetic and pharmacodynamic modeling in healthy volunteers has revealed that due to the shorter half-life of its active metabolite, the pharmacodynamic effects of deflazacort are of a shorter duration compared to methylprednisolone and prednisolone. nih.govnih.govresearchgate.netresearchgate.net The clearance of 21-desacetyldeflazacort is significantly faster than that of both methylprednisolone and prednisolone. nih.govresearchgate.netresearchgate.net
In a mouse model of Duchenne muscular dystrophy, a direct comparison of deflazacort, prednisolone, and vamorolone showed that deflazacort was the most effective in improving muscle strength as measured by a grip test. neurology.org Furthermore, deflazacort was associated with fewer behavioral side effects in this model. neurology.org While all three corticosteroids demonstrated efficacy, they also exhibited side effects at efficacious doses. nih.govoup.com
Regarding their effects on the central nervous system, pharmacokinetic studies in mice indicated that deflazacort has a lower brain-to-plasma concentration ratio compared to vamorolone, suggesting it is a stronger substrate for P-glycoprotein, a transporter that limits drug entry into the brain. nih.govneurology.org This could explain the observation of fewer behavioral side effects with deflazacort. neurology.org
| Comparison | Animal/Preclinical Model | Key Finding | Reference |
| Deflazacort vs. Prednisolone | Rat | Deflazacort is 10-20 times more potent as an anti-inflammatory agent. | nih.govwiley.com |
| Deflazacort vs. Methylprednisolone & Prednisolone | Healthy volunteers | Pharmacodynamic effects of deflazacort are of shorter duration due to faster metabolite clearance. | nih.govnih.govresearchgate.netresearchgate.net |
| Deflazacort vs. Prednisolone & Vamorolone | mdx Mouse Model | Deflazacort showed greater improvement in muscle strength and fewer behavioral side effects. | neurology.org |
| Deflazacort vs. Vamorolone (CNS biodistribution) | Mouse | Deflazacort has a lower brain:plasma ratio, indicating less CNS penetration. | nih.govneurology.org |
Impact on Systemic and Tissue-Specific Biomarkers of Steroid Action (Non-Clinical Outcomes)
Stereochemical Considerations and Their Biological Impact
The three-dimensional structure of a steroid molecule is critical for its biological activity, influencing how it interacts with its target receptors and how it is metabolized.
Deflazacort is a heterocyclic corticosteroid derived from prednisolone. nih.govresearchgate.net Its unique oxazoline (B21484) ring structure influences its binding to glucocorticoid receptors. d-nb.inforsc.org The active metabolite, 21-desacetyldeflazacort, is responsible for binding to these receptors and eliciting the anti-inflammatory and immunosuppressive effects. drugbank.comdrugs.comnih.govpatsnap.com
In vitro studies have shown that 21-desacetyldeflazacort has a high binding affinity for tissue glucocorticoid receptors. nih.govd-nb.inforesearchgate.net Although it may be less active than prednisolone in its initial binding, it has been suggested that deflazacort "stabilizes" the resulting steroid-receptor complex more effectively in certain tissues like the kidney and thymus, which could contribute to its greater activity in rats compared to prednisolone. researchgate.net The specific stereochemistry of deflazacort and its metabolites, including the conformation of the A-ring and other chiral centers, dictates the precise fit into the ligand-binding pocket of the glucocorticoid receptor. tandfonline.com
The metabolism of deflazacort is a stereoselective process. The enzymes involved, particularly CYP3A4, recognize specific stereochemical features of the substrate molecule. The initial deacetylation of deflazacort to 21-desacetyldeflazacort is a rapid process. fda.gov
Further metabolism leads to various hydroxylated and other modified products. nih.gov For instance, the formation of 6β-hydroxy-21-desacetyl deflazacort involves a stereospecific hydroxylation reaction. nih.govnih.gov The stereochemistry of the parent molecule influences the rate and site of metabolism.
A major metabolite of deflazacort in humans, previously designated as metabolite V, has been structurally characterized. Its formation involves deacetylation to the 21-alcohol and modification of the A-ring to a 1,2-epoxy-3-hydroxy analogue with a specific relative stereochemistry. tandfonline.comnih.gov This highlights the complex and stereoselective nature of deflazacort's biotransformation.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a steroid compound like 21-Deacetoxy 11-Oxodeflazacort, both high-performance liquid chromatography and gas chromatography offer powerful solutions for its analysis in a research context.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of pharmaceutical compounds. wjpmr.com The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte, in this case, this compound. researchgate.net
Method development involves a meticulous selection of the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve optimal separation from other components in the sample matrix. wjpmr.com For steroid analysis, reversed-phase columns, such as a C18, are commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve the desired resolution for complex samples.
Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. jneonatalsurg.com Method validation is a critical step in pharmaceutical analysis and is guided by international standards such as those from the International Council for Harmonisation (ICH). nih.govpharmtech.com Key validation parameters include:
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A well-validated HPLC method ensures that the data generated for this compound is reliable and reproducible for research purposes.
Table 1: Typical HPLC Method Parameters for Steroid Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Ammonium Acetate (B1210297) Buffer |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | UV at a specific wavelength (e.g., 278 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) Applications for Steroid Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.com While steroids are generally not volatile enough for direct GC analysis, they can be made suitable through a process called derivatization. Derivatization involves chemically modifying the steroid to increase its volatility and improve its chromatographic properties.
GC is highly valued for its precision and speed in analyzing complex mixtures. phenomenex.com In the context of steroid analysis, GC can be particularly useful for separating and identifying a wide range of steroid metabolites in biological samples. nih.gov Prior to the widespread use of LC-MS/MS, GC-MS was a primary method for definitive biochemical analysis of steroid profiles. nih.gov
The basic principle of GC involves vaporizing the sample and moving it through a column with a gaseous mobile phase (carrier gas). The separation is based on the differential partitioning of the analytes between the stationary phase lining the column and the mobile phase. phenomenex.com The choice of column and temperature programming are critical parameters for achieving good separation.
While GC is a valuable tool, its application for larger biomolecules is limited. phenomenex.com For a compound like this compound, which may require derivatization, the extra sample preparation step can add complexity to the analytical workflow. However, for comprehensive steroid profiling in research, GC can provide valuable complementary information to HPLC.
Mass Spectrometry (MS) for Identification and Quantification in Research
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an incredibly sensitive and specific technique that is indispensable for the identification and quantification of compounds, especially in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drugs and their metabolites in biological fluids like plasma and urine. semanticscholar.orgnih.gov This is due to its superior sensitivity and selectivity compared to other techniques. semanticscholar.org The LC system separates the components of the mixture, and the MS/MS system provides highly specific detection and quantification.
In a typical LC-MS/MS workflow for a compound like this compound, the sample is first subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. semanticscholar.org The extracted sample is then injected into the LC system. As the analyte elutes from the LC column, it enters the mass spectrometer.
The mass spectrometer ionizes the analyte, and the first mass analyzer (MS1) selects the precursor ion (the ionized molecule of interest). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process of selecting a precursor ion and monitoring a specific product ion is called Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.
LC-MS/MS methods are particularly advantageous for analyzing steroids in complex biological matrices because they can overcome matrix effects, which are a common problem in bioanalysis. semanticscholar.org The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. semanticscholar.org
Table 2: Example LC-MS/MS Parameters for Steroid Quantification
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | The m/z of the intact ionized molecule. |
| Product Ion (Q3) | The m/z of a specific fragment ion. |
| Collision Energy | The energy used to fragment the precursor ion. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
High-Resolution Mass Spectrometry (HR-MS) for Structural Confirmation
High-Resolution Mass Spectrometry (HR-MS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for the structural confirmation of unknown compounds or for verifying the identity of a known compound like this compound.
Unlike standard mass spectrometry, which provides nominal mass measurements, HR-MS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). This high resolving power is crucial for confident compound identification in complex samples where multiple compounds may have similar masses.
HR-MS is often used in conjunction with LC to provide separation prior to mass analysis. The accurate mass data obtained from HR-MS can be used to propose a molecular formula, which, when combined with fragmentation data from MS/MS experiments, can lead to the unambiguous structural elucidation of a compound. This is particularly important in metabolomics research where the identification of unknown metabolites is a key objective.
Development of Spectral Libraries for Metabolomic Research
Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. The identification of these metabolites is a major bottleneck in untargeted metabolomics studies. biorxiv.org Spectral libraries, which are collections of reference mass spectra from authentic standards, are essential for the reliable identification of metabolites. biorxiv.orgnih.gov
The development of comprehensive spectral libraries for steroids, including compounds like this compound, is crucial for advancing metabolomic research in this area. These libraries contain detailed information for each compound, including its retention time, precursor ion mass-to-charge ratio (m/z), and a high-quality tandem mass spectrum (MS/MS). biorxiv.org
When an unknown compound is detected in a metabolomics experiment, its experimental spectrum can be compared to the spectra in the library. A match between the experimental spectrum and a library spectrum provides a high level of confidence in the identification of the compound. Publicly available spectral libraries are invaluable resources for the metabolomics community. biorxiv.org The creation and continuous expansion of these libraries, including data for a wide range of steroid metabolites, will significantly enhance the ability to identify and quantify these important molecules in biological systems. nih.gov
Spectroscopic Methods for Structural Analysis in Research
Spectroscopic techniques are indispensable tools for the characterization of complex organic molecules like this compound. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule, making it invaluable for determining the complex stereochemistry of steroids. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, the spatial arrangement of atoms can be mapped out.
In the analysis of compounds structurally related to this compound, such as its parent compound Deflazacort (B1670188) and its degradation products, NMR has been instrumental. nih.govingentaconnect.com For instance, the chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment and stereochemical orientation. The elucidation of novel impurities of Deflazacort has been successfully achieved using a combination of mass spectrometry and multidimensional NMR. nih.gov
While specific NMR data for this compound is not extensively published in peer-reviewed literature, the expected chemical shifts can be inferred from the analysis of closely related structures. The following table presents typical ¹H and ¹³C NMR chemical shifts for key structural motifs found in Deflazacort and its analogues, which would be characteristic for this compound as well.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Deflazacort Analogues
| Functional Group/Proton/Carbon | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Vinylic Protons (H-1, H-4) | 6.0 - 7.5 | 120 - 155 |
| H-6 | ~6.3 | ~128 |
| H-11 | ~4.5 | ~68 |
| Methyl Protons (C-18, C-19) | 0.8 - 1.6 | 15 - 25 |
| Oxazole Methyl Protons | ~2.4 | ~15 |
| Carbonyl Carbon (C-3) | - | ~186 |
| Carbonyl Carbon (C-11) | - | ~200-208 |
| Carbonyl Carbon (C-20) | - | ~205 |
| Oxazole Carbons | - | 150 - 175 |
Note: The exact chemical shifts for this compound may vary slightly. Data is inferred from published analyses of Deflazacort and its impurities. ingentaconnect.com
The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are also critical for determining dihedral angles and thus the relative stereochemistry of the steroid's ring system.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR by specifically identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). In the context of this compound, IR spectroscopy is used to confirm the presence of key functional groups. nih.gov
The analysis of related steroidal structures indicates the expected IR absorption bands for this compound. ingentaconnect.com The presence of multiple carbonyl groups (at C-3, C-11, and C-20) and the conjugated diene system in the A-ring are particularly prominent features in the IR spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O Stretching (Ketones at C-11, C-20) | 1705 - 1725 |
| C=O Stretching (α,β-unsaturated ketone at C-3) | 1660 - 1680 |
| C=C Stretching (Conjugated diene) | 1600 - 1640 |
| C-O Stretching | 1000 - 1300 |
| C-H Stretching (sp² and sp³) | 2850 - 3100 |
Note: Data is based on the analysis of Deflazacort and its structurally similar impurities. nih.govingentaconnect.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. The α,β-unsaturated ketone system within the A-ring of this compound is a strong chromophore. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. For corticosteroids with a pregna-1,4-diene-3,11,20-trione (B8612588) structure, a strong absorption is typically observed around 240 nm. scilit.com This absorption is crucial for quantitative analysis, for instance, in HPLC assays using a UV detector.
Structure Activity Relationships and Future Research Directions
Correlating Structural Modifications to Biological Activity and Metabolic Fate
The biological activity of a corticosteroid is intricately linked to its molecular structure, which dictates its interaction with receptors and metabolic enzymes. The 11-oxo group and the 21-deacetoxy moiety of the title compound are key determinants of its pharmacologic profile.
The oxidation state at the C-11 position is a critical modulator of glucocorticoid activity. In many well-known corticosteroid pairs, such as cortisol and cortisone (B1669442), the 11β-hydroxy form (e.g., cortisol) is the active ligand for the glucocorticoid receptor (GR), while the 11-oxo form (e.g., cortisone) is inactive. The interconversion between these two forms is regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov In target tissues, 11β-HSD1 typically converts the inactive 11-oxo metabolite to the active 11β-hydroxy glucocorticoid, thus amplifying local steroid action. nih.gov
Table 1: Comparison of Receptor Activity for 11-Hydroxy and 11-Oxo Glucocorticoids
| 11β-Hydroxy Compound (Active Form) | 11-Oxo Compound (Metabolite) | Typical Activity of 11-Oxo Form | Reference |
|---|---|---|---|
| Cortisol | Cortisone | Inactive; serves as a substrate for 11β-HSD1 to be converted to active cortisol. | nih.gov |
| Prednisolone (B192156) | Prednisone | Inactive prodrug; must be converted to prednisolone in the liver to become active. | nih.gov |
| Dexamethasone | 11-Ketodexamethasone | Potent glucocorticoid receptor agonist, comparable in activity to dexamethasone. | researchgate.net |
| 21-Deacetoxydeflazacort (11β-OH) | 21-Deacetoxy 11-Oxodeflazacort | Activity is undetermined but cannot be presumed inactive based on the 11-ketodexamethasone precedent. | researchgate.net |
The substituent at the C-21 position is fundamental to the metabolism and pharmacokinetics of many corticosteroids. The parent compound, deflazacort (B1670188), is a prodrug that undergoes rapid and extensive metabolism. Its primary activation step involves deacetylation at the C-21 position by plasma esterases to form the active metabolite, 21-desacetyldeflazacort (also known as 21-hydroxydeflazacort). medchemexpress.comdrugbank.com This active metabolite is then subject to further metabolism, primarily by the cytochrome P450 enzyme CYP3A4. drugbank.com
The compound this compound lacks any substituent at the C-21 position. This "deacetoxy" modification signifies the complete absence of the ester group, not merely its hydrolysis to a hydroxyl group. This structural change has profound implications for its biotransformation:
Metabolic Stability: The molecule is inherently resistant to the initial activation step mediated by esterases, which is critical for the bioactivity of deflazacort.
Altered Metabolic Pathway: By bypassing esterase-mediated deacetylation, the compound would enter directly into phase 1 and phase 2 metabolic pathways that target other sites on the steroid nucleus. This could lead to a completely different set of metabolites compared to deflazacort.
Pharmacokinetics: The lack of the C-21 functional group would alter the compound's polarity and solubility, likely affecting its absorption, distribution, protein binding, and elimination profile. For example, the active metabolite of deflazacort has a protein binding of approximately 40%. drugbank.com The distribution characteristics of this compound would need to be independently determined.
The compound "21-deacetoxy deflazacort," which retains the 11β-hydroxy group, is recognized as a glucocorticoid itself, demonstrating that the absence of the C-21 acetate (B1210297) does not necessarily abolish activity. caymanchem.com However, the combination of both the 21-deacetoxy and 11-oxo modifications in one molecule creates a unique entity whose metabolic fate and distribution are not readily predictable from its parent compounds.
Role of the 11-Oxo Group on Receptor Binding and Cellular Activity
Derivatization Strategies for Research Probes and Assays
The unique scaffold of this compound can be leveraged to develop specialized chemical probes for research purposes. Derivatization allows for the introduction of reporter tags or reactive groups to study biological processes with high precision.
Isotopically labeled analogs are indispensable tools for studying the metabolism, distribution, and elimination of a compound. clearsynth.com The synthesis of labeled this compound would enable precise quantification in biological matrices and definitive identification of its metabolic products.
Common strategies include the incorporation of stable or radioactive isotopes:
Stable Isotopes (²H, ¹³C, ¹⁵N): These isotopes are used extensively in metabolic studies coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.com For example, deuterium (B1214612) (²H)-labeled standards, such as 21-Deacetoxy Deflazacort-d3, are used to accurately track and quantify the parent drug and its metabolites. clearsynth.com A similar approach could be applied to synthesize a labeled version of this compound.
Radioactive Isotopes (³H, ¹⁴C): Tritium (³H) or Carbon-14 (¹⁴C) labeling allows for highly sensitive detection through scintillation counting or autoradiography, providing detailed information on tissue distribution and excretion pathways.
Positron-Emitting Isotopes (¹⁸F): For in vivo imaging, a positron-emitting isotope like Fluorine-18 (¹⁸F) could be incorporated. This would create a PET (Positron Emission Tomography) tracer to non-invasively visualize the distribution of the compound to target tissues, such as tumors or sites of inflammation, in real-time. nih.gov
Table 2: Isotopic Labeling Strategies for Corticosteroid Research
| Isotope | Labeling Type | Primary Application | Detection Method | Reference |
|---|---|---|---|---|
| ²H (Deuterium), ¹³C | Stable | Metabolic tracing, internal standards for quantification. | Mass Spectrometry (MS), NMR Spectroscopy. | clearsynth.comnih.gov |
| ³H (Tritium), ¹⁴C | Radioactive | Metabolic fate studies, tissue distribution, receptor binding assays. | Scintillation Counting, Autoradiography. | plos.org |
| ¹⁸F, ¹¹C | Radioactive (Positron-Emitting) | In vivo imaging of tissue distribution and receptor occupancy. | Positron Emission Tomography (PET). | nih.gov |
Affinity probes are created by chemically attaching a reporter molecule (e.g., a fluorescent dye, a photo-reactive group, or biotin) to a ligand that retains high affinity for its biological target. thermofisher.com Such probes based on the this compound structure could be designed to investigate its interactions with the glucocorticoid receptor and other potential binding partners.
Key design strategies include:
Fluorescent Probes: A fluorescent dye could be conjugated to the steroid scaffold. This would allow for visualization of receptor localization and trafficking within cells using techniques like immunofluorescence microscopy. thermofisher.com
Biotinylated Probes: Attaching a biotin (B1667282) molecule allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin. thermofisher.com This can be used for affinity purification (to pull down the receptor and its associated proteins) or for detection in assays like ELISAs and Western blots.
Photoaffinity Probes: Incorporation of a photo-reactive group enables the formation of a covalent bond between the probe and its target receptor upon exposure to UV light. This is a powerful tool for irreversibly labeling the receptor's binding site to identify the specific proteins it interacts with.
The design of these probes requires careful consideration of the attachment point to ensure that the affinity for the glucocorticoid receptor is not compromised. Chemical derivatization techniques targeting specific functional groups on the steroid nucleus are employed to create these valuable research tools. nih.govencyclopedia.pub
Synthesis of Labeled Analogs for Metabolic Tracing and Quantification
Future Research Avenues for this compound
The unique structure of this compound opens several avenues for future investigation to elucidate its biological role and potential applications.
Receptor Binding and Functional Activity: The foremost research priority is to determine the binding affinity of this compound for the glucocorticoid and mineralocorticoid receptors. Following this, functional assays are needed to characterize it as an agonist, antagonist, or selective modulator, assessing its ability to influence gene transcription (transactivation and transrepression). This is particularly important given the known activity of 11-ketodexamethasone as a potent GR agonist. researchgate.net
Metabolic Profiling: Comprehensive in vitro and in vivo studies are required to identify the metabolic pathways and major metabolites of the compound. Using labeled analogs, researchers could track its biotransformation and clarify how the absence of a C-21 substituent directs its metabolism. clearsynth.com
Pharmacokinetic Characterization: A full pharmacokinetic analysis is necessary to understand its absorption, distribution, protein binding, and elimination half-life. This data is essential to interpret the results of any pharmacological studies. drugbank.com
Development as a Research Tool: Based on its confirmed binding properties, the compound could serve as a lead structure for designing highly specific research probes. Synthesizing labeled and affinity-tagged versions would facilitate deeper investigations into glucocorticoid receptor biology. mdpi.com
Exploration of Novel Derivatives: The scaffold could be a starting point for the synthesis of new steroidal derivatives. By strategically modifying other positions on the steroid nucleus, it may be possible to develop selective glucocorticoid receptor modulators (SEGRMs) with improved therapeutic profiles, potentially separating the anti-inflammatory effects from metabolic side effects. researchgate.netmdpi.com
Further research into this specific compound will contribute to the broader understanding of steroid structure-activity relationships and may lead to the development of novel research tools or therapeutic agents. mdpi.com
Exploration of Novel Glucocorticoid Receptor-Independent Interactions
The primary mechanism of action for glucocorticoids like Deflazacort and its active metabolite, 21-desacetyl deflazacort, is through binding to and activating the glucocorticoid receptor (GR). drugbank.commedchemexpress.comfda.gov This interaction leads to the anti-inflammatory and immunosuppressive effects associated with this class of drugs. drugbank.comfda.gov However, the full spectrum of activity for all metabolites, including the minor metabolite this compound, may not be exclusively dependent on GR activation.
Investigation of its Role in Endogenous Steroid Homeostasis
The introduction of any exogenous steroid can disrupt the delicate balance of the body's own steroid production, a process known as endogenous steroid homeostasis. This is primarily governed by the hypothalamic-pituitary-adrenal (HPA) axis. Administration of synthetic glucocorticoids typically leads to the suppression of endogenous cortisol secretion. researchgate.netelsevier.es Studies have shown that Deflazacort can inhibit the release of ACTH and cortisol. researchgate.net
A key area for future investigation is the interaction of this compound with enzymes that regulate endogenous steroid activity, particularly the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. oup.comoup.com There are two main isoforms: 11β-HSD1, which primarily converts inactive cortisone to active cortisol in the liver and adipose tissue, and 11β-HSD2, which inactivates cortisol to cortisone in mineralocorticoid target tissues. oup.com
The structure of this compound, featuring a ketone at the C-11 position, suggests it is an 11-oxo steroid. nih.govtandfonline.comoup.com This makes it a potential substrate for 11β-HSD1, which could convert it into an 11β-hydroxy steroid, possibly altering its activity. Conversely, its precursor could be a substrate for 11β-HSD2. Understanding how this compound interacts with these enzymes is crucial. Does it compete with endogenous steroids like cortisol for these enzymes? Does its presence alter the expression or activity of 11β-HSDs? Answering these questions will elucidate its impact on local and systemic glucocorticoid tone and its potential to cause metabolic side effects.
Advanced Analytical Techniques for Low-Level Detection and Pathway Mapping
As a minor metabolite, detecting and quantifying this compound in biological matrices presents a significant analytical challenge. nih.govtandfonline.com The development of highly sensitive and specific analytical methods is paramount for accurately mapping its metabolic pathway and understanding its pharmacokinetic profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity. semanticscholar.orgscilit.comjddtonline.inforesearchgate.netnih.gov Existing methods developed for Deflazacort and its main metabolite, 21-desacetyl deflazacort, provide a strong foundation. These methods often employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration prior to analysis. semanticscholar.orgscilit.com
Future efforts should focus on optimizing these LC-MS/MS methods specifically for this compound. This includes the synthesis of a stable isotope-labeled internal standard for precise quantification. scilit.com High-resolution mass spectrometry (HR-MS) could also be employed for structural confirmation and to differentiate it from other isomeric metabolites. The inclusion of this compound in comprehensive HR-MS/MS libraries further facilitates its identification in untargeted metabolomics studies. sciex.com Such advanced analytical capabilities will be indispensable for conducting detailed pharmacokinetic studies and for exploring its formation and elimination in different patient populations.
Below is an interactive table summarizing advanced analytical techniques applicable to the analysis of Deflazacort and its metabolites.
| Analytical Technique | Sample Preparation | Key Features | Application |
| LC-MS/MS | Solid-Phase Extraction (SPE) | High sensitivity (LLOQ ~0.5 ng/mL), high specificity, suitable for high-throughput analysis. semanticscholar.orgjddtonline.info | Quantification of major metabolites in human plasma for pharmacokinetic studies. jddtonline.inforesearchgate.net |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | Good recovery (86-88%), sensitive (LLOQ ~5 ng/ml). scilit.comnih.gov | Pharmacokinetic analysis in human plasma. scilit.comnih.gov |
| UPLC-MS/MS | Solid-Phase Extraction (SPE) | Rapid (run time < 3 min), high resolution and sensitivity. semanticscholar.org | Bioavailability and bioequivalence studies. |
| HR-MS/MS | - | Provides high-resolution, accurate mass data for structural elucidation. | Identification in untargeted screening and inclusion in spectral libraries. sciex.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 21-Deacetoxy 11-Oxodeflazacort, and how can structural isomerization be minimized during synthesis?
- Methodological Answer : The synthesis of corticoid derivatives like this compound often involves regioselective modifications to the steroid backbone. For example, isomerization risks (e.g., 20-oxo vs. 20-hydroxy intermediates) can be mitigated by controlling reaction temperature (<50°C) and using anhydrous solvents to prevent keto-enol tautomerism . Characterization via and is critical to confirm the absence of isocorticosteroid byproducts .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred due to its specificity and sensitivity. For instance, atmospheric pressure chemical ionization (APCI) enhances detection of low-abundance metabolites, with a linear range of 1–1000 ng/mL and limits of detection (LOD) <0.5 ng/mL . Validation should include recovery studies (≥85%) and intra-day precision (<10% RSD) .
Q. How should researchers validate the purity of this compound batches for in vitro studies?
- Methodological Answer : Combine orthogonal methods:
- HPLC-UV : Use a C18 column with acetonitrile/water gradients (retention time: 8.2 min) and assess peak symmetry (asymmetry factor <1.2).
- DSC (Differential Scanning Calorimetry) : Verify a sharp melting point (±1°C deviation from literature values) to detect polymorphic impurities .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 71.9%, H: 7.6% for ) .
Advanced Research Questions
Q. How can researchers address contradictory data in metabolic stability studies of this compound across different species?
- Methodological Answer : Cross-species variability often arises from cytochrome P450 (CYP) enzyme differences. Design experiments to:
- Identify Major Metabolites : Use hepatocyte incubations with CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Quantitative Proteomics : Measure CYP isoform expression levels in liver microsomes via Western blot or LC-MS/MS .
- Statistical Modeling : Apply mixed-effects models to account for inter-species variability in clearance rates .
Q. What experimental strategies can elucidate the glucocorticoid receptor (GR) binding kinetics of this compound compared to its parent compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize GR ligand-binding domain (LBD) on a CM5 chip and measure association/dissociation rates (, ) at varying compound concentrations (1 nM–10 µM).
- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to compare binding poses, focusing on hydrogen bonds with Asn564 and hydrophobic interactions with Phe623 .
Q. How can researchers differentiate between oxidative degradation products and synthetic impurities in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to 3% (oxidative), 0.1 M HCl/NaOH (hydrolytic), and UV light (photolytic) for 24–72 hours.
- LC-HRMS : Identify degradation products via exact mass (e.g., for deacetylated forms) and compare to synthetic impurity standards .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .
Q. What in silico approaches are effective for predicting the pharmacokinetic profile of this compound?
- Methodological Answer :
- QSAR Modeling : Train models on ADME datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors.
- PBPK Simulation : Use GastroPlus® to simulate absorption in human intestinal compartments, incorporating permeability data from Caco-2 assays .
- Validation : Compare predicted vs. observed and in preclinical species (e.g., rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
